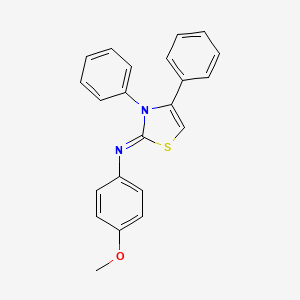
3-(5-Fluoro-2-pyridinyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(5-Fluoropyridin-2-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluoropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-fluoropyridin-2-yl)phenyl]boronic acid typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods: Industrial production of [3-(5-fluoropyridin-2-yl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions:
Oxidation: [3-(5-fluoropyridin-2-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Amino-substituted pyridines, thio-substituted pyridines
科学的研究の応用
Chemistry: In organic synthesis, [3-(5-fluoropyridin-2-yl)phenyl]boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals due to its ability to form stable carbon-boron bonds .
Biology: The compound is employed in the development of boron-containing drugs and diagnostic agents. Its boronic acid group can interact with biological molecules such as enzymes and receptors, making it useful in drug design and bioimaging .
Medicine: In medicinal chemistry, [3-(5-fluoropyridin-2-yl)phenyl]boronic acid is investigated for its potential as an anticancer agent. Boronic acids are known to inhibit proteasomes, which are involved in the degradation of proteins in cells. This inhibition can lead to the accumulation of damaged proteins and induce cell death in cancer cells .
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices. Its ability to form stable bonds with various substrates makes it suitable for applications in material science and nanotechnology .
作用機序
The mechanism of action of [3-(5-fluoropyridin-2-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of proteasomes, which play a crucial role in protein degradation pathways .
類似化合物との比較
Phenylboronic acid: Lacks the fluoropyridine moiety, making it less versatile in certain synthetic applications.
[3-(4-Fluorophenyl)phenyl]boronic acid: Similar structure but with a different fluorine substitution pattern, affecting its reactivity and applications.
[3-(5-Chloropyridin-2-yl)phenyl]boronic acid: Chlorine substitution instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness: [3-(5-fluoropyridin-2-yl)phenyl]boronic acid is unique due to the presence of both a boronic acid group and a fluoropyridine moiety. This combination enhances its reactivity and allows for a wide range of applications in organic synthesis, medicinal chemistry, and material science .
特性
分子式 |
C11H9BFNO2 |
|---|---|
分子量 |
217.01 g/mol |
IUPAC名 |
[3-(5-fluoropyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H9BFNO2/c13-10-4-5-11(14-7-10)8-2-1-3-9(6-8)12(15)16/h1-7,15-16H |
InChIキー |
LAFHPKNSWOAUFL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C2=NC=C(C=C2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11711252.png)

![N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide](/img/structure/B11711255.png)
![5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B11711260.png)
![2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11711262.png)

![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11711265.png)
![N-(3,4-dichlorophenyl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11711270.png)
![(8Z)-8-[2-(4-chlorophenyl)hydrazinylidene]-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11711278.png)
![3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B11711283.png)


![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B11711305.png)
